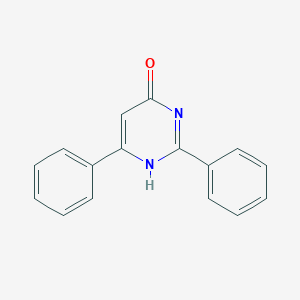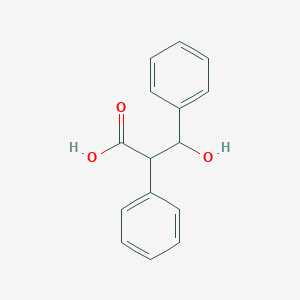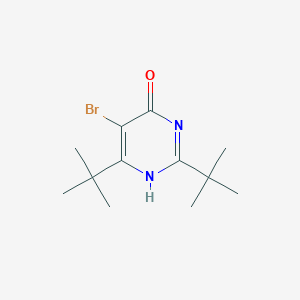
6-Phenyl-4-pyrimidinol
Vue d'ensemble
Description
6-Phenyl-4-pyrimidinol is a chemical compound . It is also known as 4-phenyl-1H-pyrimidin-6-one. The molecular formula is C10H8N2O and the molecular weight is 172.18 g/mol.
Synthesis Analysis
The synthesis of 6-Phenyl-4-pyrimidinol involves the use of organolithium reagents . In one method, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 6-Phenyl-4-pyrimidinol consists of a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3. The structure is aromatic and is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The chemical reactions involving 6-Phenyl-4-pyrimidinol are complex and involve several steps. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported . Another study reported the synthesis of a dinucleoside monophosphate of the 15N-labeled (6–4) photoproduct, which is one of the major UV-induced lesions in DNA, to investigate the (6–4) photolyase repair mechanism .Applications De Recherche Scientifique
Hydrophobic Bonding and Enzyme Inhibition
6-Phenyl-4-pyrimidinol and its derivatives have been studied for their potential in hydrophobic bonding to enzymes. Research by Baker & Shapiro (1966) indicated that substituting a phenyl group at the 6-position of 4-pyrimidinol enhances enzyme binding due to hydrophobic bonding. This has implications for the development of enzyme inhibitors, particularly for dihydrofolic reductase (Baker & Shapiro, 1966).
Applications in Nonlinear Optics and Pharmacology
The pyrimidine ring, including 6-phenyl-4-pyrimidinol derivatives, shows significant promise in nonlinear optics (NLO) and pharmacology. Hussain et al. (2020) demonstrated that such compounds have substantial NLO properties, making them suitable for optoelectronic applications. Their study also highlights the importance of these compounds in medicine due to their structural similarity to DNA and RNA bases (Hussain et al., 2020).
Interferon Induction
6-Phenyl-4-pyrimidinol compounds have been investigated for their ability to induce interferon, a crucial protein in the immune response. Stringfellow, Vanderberg, & Weed (1980) discovered that specific derivatives of 6-phenyl-4-pyrimidinol can induce high levels of interferon in various species, suggesting their potential in antiviral therapies (Stringfellow, Vanderberg, & Weed, 1980).
Antitumor Applications
Gan et al. (2021) synthesized a derivative of 6-phenyl-4-pyrimidinol, which serves as an intermediate in the production of certain antitumor drugs. This highlights the role of such compounds in the development of small molecular inhibitors used in cancer treatment (Gan et al., 2021).
Host-Guest Chemistry
Research on 6-phenyl-4-pyrimidinol derivatives has extended into the field of host-guest chemistry. Galindo et al. (2004) studied heterotopic metallamacrocycles containing these compounds, exploring their interactions with cationic and anionic species. This research provides insights into the potential applications in molecular recognition and sensor design (Galindo et al., 2004).
Mécanisme D'action
Action Environment:
Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how the compound behaves in vivo. Investigating these environmental conditions is essential for optimizing its therapeutic use.
1: Assessment of the molecular mechanisms of action of novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one allosteric modulators at the M muscarinic acetylcholine receptors 2: Discovery, biological evaluation, structure–activity relationships and … 3: Research developments in the syntheses, anti-inflammatory activities …
Propriétés
IUPAC Name |
4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATNBMJACLEOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344733 | |
| Record name | 6-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4-pyrimidinol | |
CAS RN |
4891-69-4 | |
| Record name | 6-phenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 6-Phenyl-4-pyrimidinol derivatives interact with biological systems, and what are their downstream effects?
A: Research indicates that certain 6-phenyl-4-pyrimidinol derivatives, particularly those with halogen substitutions at the 5-position and modifications on the phenyl ring, demonstrate interesting biological properties. For example, 2-amino-5-bromo-6-phenyl-4-pyrimidinol (ABPP) has been shown to enhance resistance to Listeria monocytogenes infection in mice [, ]. This effect is thought to be mediated by the induction of interferon, a signaling protein involved in immune responses []. Another derivative, 2-amino-5-(p-bromoacetamidophenoxypropyl)-6-phenyl-4-pyrimidinol, acts as an irreversible inhibitor of dihydrofolate reductase (DHFR) [, ]. DHFR is an enzyme crucial for folate metabolism, which is essential for DNA synthesis and cell growth. Inhibiting DHFR can disrupt these processes, making it a target for anti-cancer and anti-microbial therapies [, , ].
Q2: How does the structure of 6-Phenyl-4-pyrimidinol influence its biological activity, specifically regarding DHFR inhibition and interferon induction?
A: The structure-activity relationship (SAR) of 6-phenyl-4-pyrimidinol derivatives plays a crucial role in their biological activity. Studies indicate that the presence of a halogen, specifically bromine, at the 5-position is important for both DHFR inhibition and interferon induction [, , , ]. Modifications to the phenyl ring also influence activity. For instance, introducing a p-bromoacetamidophenoxypropyl group at the 5-position of the pyrimidinol ring leads to potent DHFR inhibition [, ]. This suggests that the bulky substituent at the 5-position might be interacting with a specific region of the DHFR active site. On the other hand, a 6-phenyl group appears crucial for enhancing binding to folic reductase, as demonstrated by compounds like 2-amino-5-(3-anilinopropyl)-6-phenyl-4-pyrimidinol showing higher affinity compared to their 6-methyl counterparts []. This highlights the importance of the 6-phenyl ring in interacting with the enzyme's active site. These findings suggest that specific structural features are essential for interacting with target proteins and inducing desired biological responses.
Q3: Beyond DHFR inhibition and interferon induction, are there other potential applications for 6-Phenyl-4-pyrimidinol derivatives being explored?
A: Research suggests potential applications in mitigating the negative impact of surgical stress on Natural Killer (NK) cell cytotoxicity, a crucial aspect of the immune system's response to tumors []. Studies show that the perioperative use of ABPP can prevent the suppression of NK cell activity commonly observed after surgery []. This finding indicates the potential for using ABPP or its derivatives as adjuvant therapies to maintain immune surveillance and potentially reduce the risk of tumor dissemination following surgical procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



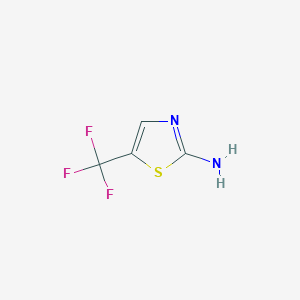

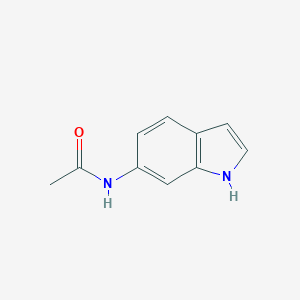
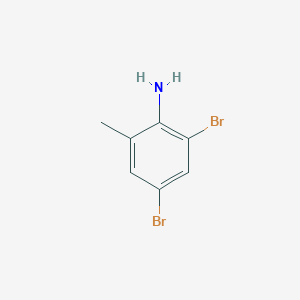

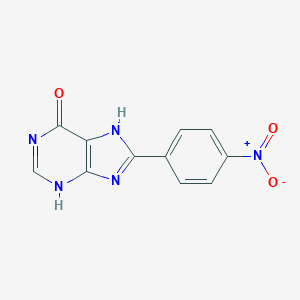

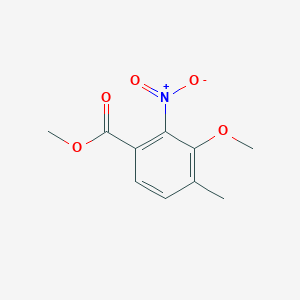
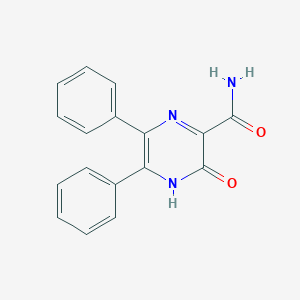
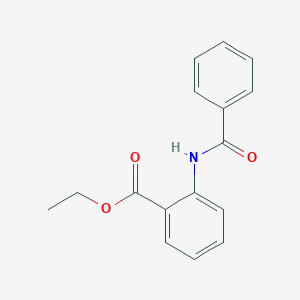
![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
